MAB-CHMINACA metabolite M11 is a significant compound derived from the synthetic cannabinoid MAB-CHMINACA, which is known for its potent psychoactive effects. This metabolite has gained attention in forensic and toxicological studies due to its presence in biological samples following the consumption of MAB-CHMINACA. The identification and quantification of metabolites like M11 are crucial for understanding the drug's metabolism and potential health impacts.
MAB-CHMINACA, chemically recognized as N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide, was initially developed as a synthetic cannabinoid. The metabolite M11 (N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide) is formed through metabolic processes in the human body, particularly through enzymatic reactions in the liver.
MAB-CHMINACA metabolite M11 is classified as a synthetic cannabinoid. It belongs to a broader category of designer drugs that mimic the effects of naturally occurring cannabinoids by binding to cannabinoid receptors in the brain.
The synthesis of MAB-CHMINACA metabolite M11 typically involves metabolic processes rather than traditional synthetic pathways. The primary method for studying its formation has been through in vitro experiments using human hepatocytes, which replicate liver metabolism.
In studies involving human hepatocytes, MAB-CHMINACA is incubated under controlled conditions to observe its biotransformation into various metabolites, including M11. High-resolution liquid chromatography coupled with tandem mass spectrometry is employed to analyze these metabolic products accurately.
The molecular structure of MAB-CHMINACA metabolite M11 is defined by its molecular formula and a molecular weight of 402.50 g/mol. Its structural representation includes an indazole core substituted with various functional groups that contribute to its properties and reactivity.
The compound features several key structural elements:
MAB-CHMINACA metabolite M11 undergoes several metabolic reactions primarily involving hydroxylation and conjugation. These reactions are facilitated by cytochrome P450 enzymes in the liver.
The predominant reactions observed include:
These reactions are crucial for the detoxification and elimination of the compound from the body.
The mechanism of action for MAB-CHMINACA metabolite M11 involves binding to cannabinoid receptors, particularly CB1 and CB2 receptors in the central nervous system. This binding mimics natural cannabinoids, leading to psychoactive effects.
Research indicates that synthetic cannabinoids like MAB-CHMINACA can have significantly higher potency compared to natural cannabinoids, resulting in enhanced effects and potential toxicity. The specific binding affinity and efficacy of M11 at these receptors remain subjects of ongoing research.
MAB-CHMINACA metabolite M11 is typically stored as a neat solid at low temperatures (around -20°C) to maintain stability. Its flash point is noted at -20°C, indicating it should be handled with caution due to flammability risks.
Key chemical properties include:
Analytical methods such as liquid chromatography-tandem mass spectrometry provide insights into its stability and behavior under various conditions.
MAB-CHMINACA metabolite M11 serves primarily as an analytical reference material in forensic toxicology and research settings. Its applications include:
Due to its classification as a controlled substance, it is not intended for human consumption but rather for scientific investigation into synthetic cannabinoid metabolism and toxicity.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: